molecular formula C11H13N5O B6157561 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide CAS No. 1537553-16-4

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide

Cat. No.: B6157561
CAS No.: 1537553-16-4
M. Wt: 231.3
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Description

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.

    Attachment to Benzamide: The triazole ring is then linked to the benzamide core through a nucleophilic substitution reaction. This involves the reaction of the triazole derivative with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, enhancing the compound’s ability to bind to enzymes or receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]benzamide
  • 2-amino-N-[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]benzamide
  • 2-amino-N-[(1-propyl-1H-1,2,3-triazol-4-yl)methyl]benzamide

Uniqueness

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern on the triazole ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

CAS No.

1537553-16-4

Molecular Formula

C11H13N5O

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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